molecular formula C11H11ClN2OS B2577403 N-(1,3-benzothiazol-2-ylmethyl)-2-chloro-N-methylacetamide CAS No. 847837-41-6

N-(1,3-benzothiazol-2-ylmethyl)-2-chloro-N-methylacetamide

Cat. No.: B2577403
CAS No.: 847837-41-6
M. Wt: 254.73
InChI Key: SGTOYJUUZREMEC-UHFFFAOYSA-N
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Description

N-(1,3-Benzothiazol-2-ylmethyl)-2-chloro-N-methylacetamide (CAS: 1306604-35-2) is a chloroacetamide derivative featuring a benzothiazole core. Its molecular formula is C₁₀H₉ClN₂OS, with a molecular weight of 240.71 g/mol . Key structural attributes include:

  • N-Methylacetamide backbone: The methyl group on the nitrogen reduces steric hindrance and may enhance metabolic stability.
  • Chlorine substituent: Introduces electronegativity, influencing reactivity and intermolecular interactions.

The compound is synthesized via coupling reactions involving 2-chloroacetamide intermediates and benzothiazole derivatives, often using polar aprotic solvents like DMF and bases such as potassium carbonate .

Properties

IUPAC Name

N-(1,3-benzothiazol-2-ylmethyl)-2-chloro-N-methylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClN2OS/c1-14(11(15)6-12)7-10-13-8-4-2-3-5-9(8)16-10/h2-5H,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGTOYJUUZREMEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=NC2=CC=CC=C2S1)C(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-benzothiazol-2-ylmethyl)-2-chloro-N-methylacetamide typically involves the reaction of 2-aminobenzenethiol with various acyl chlorides. One common method involves the condensation of 2-aminobenzenethiol with an appropriate acyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production methods for benzothiazole derivatives often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The chlorine atom undergoes substitution with various nucleophiles under controlled conditions. This reactivity is central to its role in synthesizing biologically active derivatives.

Amine Substitution

Reagents/Conditions :

  • Primary/secondary amines (e.g., methylamine, diethylamine)

  • Base: Diisopropylethylamine (DIPEA) or potassium carbonate

  • Solvent: 1,4-Dioxane or dimethylacetamide (DMA)

  • Temperature: 80–103°C

  • Catalyst: Potassium iodide (KI)

Example Reaction :
N-(Benzothiazol-2-ylmethyl)-2-chloro-N-methylacetamide+R-NH2N-(Benzothiazol-2-ylmethyl)-N-methyl-2-(R-amino)acetamide\text{N-(Benzothiazol-2-ylmethyl)-2-chloro-N-methylacetamide} + \text{R-NH}_2 \rightarrow \text{N-(Benzothiazol-2-ylmethyl)-N-methyl-2-(R-amino)acetamide}

Case Study :
In a one-pot synthesis, heating with excess methylamine in DMA at 102°C for 18 hours yielded substituted acetamide derivatives with >70% purity after silica gel purification .

Nucleophile Product Yield Conditions
MethylamineN-Methylamino derivative70%102°C, 18h, DMA, DIPEA, KI
CyclopropylamineCyclopropylamino derivative65%103°C, 48h, 1,4-dioxane, KI

Copper-Catalyzed Coupling

Reagents/Conditions :

  • Copper iodide (CuI)

  • Ligand: Dimethylethylenediamine

  • Base: Potassium carbonate

  • Solvent: 1,4-Dioxane

  • Temperature: 103°C

Example Reaction :
The chloroacetamide reacts with brominated indole derivatives to form pyrroloquinoxaline scaffolds, which are precursors for antipsychotic agents .

Substrate Product Yield Catalyst System
6-Bromo-tetrahydroindolePyrroloquinoxaline carboxylate70%CuI, dimethylethylenediamine

Biological Activity via Enzyme Interaction

While not a direct chemical reaction, the compound’s chloro group forms covalent bonds with enzymatic nucleophiles (e.g., cysteine thiols), inhibiting targets like acetylcholinesterase and cyclooxygenase-2 .

Mechanism of Enzyme Inhibition

  • Acetylcholinesterase : Chloroacetamide reacts with the catalytic serine residue, forming a stable adduct.

  • Phospholipase A2 : Electrophilic chlorine facilitates binding to the enzyme’s active site, disrupting lipid metabolism .

Stability and Hydrolysis

Under acidic or basic conditions, the acetamide bond may hydrolyze, though the chloro group’s reactivity typically dominates.

Hydrolysis Pathways

  • Acidic Hydrolysis : Forms benzothiazolemethylamine and chloroacetic acid.

  • Basic Hydrolysis : Yields dechlorinated acetamide derivatives (e.g., N-methylacetamide) .

Scientific Research Applications

N-(1,3-benzothiazol-2-ylmethyl)-2-chloro-N-methylacetamide has shown promising biological activities, particularly in antimicrobial and anticancer research.

Antimicrobial Properties
The compound exhibits significant activity against various bacterial strains. The following table summarizes its effectiveness:

Bacterial SpeciesMinimum Inhibitory Concentration (MIC)Zone of Inhibition (mm)
Staphylococcus aureus3.9 μg/mL10
Bacillus subtilis7.5 μg/mL8
Staphylococcus epidermidis6 μg/mL7
Escherichia coliNot active-

These results indicate that while the compound is effective against certain strains, its efficacy varies significantly among different species .

Enzyme Inhibition
Research indicates that this compound acts as an inhibitor for several key enzymes:

  • Acetylcholinesterase : Important for neurotransmission; inhibition may enhance cholinergic activity.
  • Cyclooxygenase-2 (COX-2) : Suggests potential anti-inflammatory properties.
  • Phospholipase A2 : Plays a role in the inflammatory response; inhibition contributes to anti-inflammatory effects.

Additionally, it has been shown to increase the activity of glutathione S-transferase, involved in detoxification processes .

Medicinal Chemistry

The compound is explored for its potential therapeutic effects, particularly as an anti-tubercular agent. Its structure allows it to interact with biological targets effectively, making it a candidate for further drug development .

Industrial Applications

In industrial settings, this compound is utilized in the development of new materials and as a precursor for various industrial chemicals. Its unique chemical properties make it suitable for synthesizing other valuable compounds .

Case Studies

In recent studies, researchers synthesized various derivatives of benzothiazole and tested their biological activities. Among these derivatives, this compound was highlighted for its antibacterial and anticancer properties. The studies employed both in vitro and in vivo models to evaluate efficacy and toxicity profiles.

One notable study focused on the compound's anticancer activity against specific cancer cell lines, indicating potential cytotoxic effects that involve apoptosis induction and cell proliferation inhibition .

Mechanism of Action

The mechanism of action of N-(1,3-benzothiazol-2-ylmethyl)-2-chloro-N-methylacetamide involves its interaction with specific molecular targets. In biological systems, it can inhibit the activity of certain enzymes or proteins, leading to its antimicrobial or antifungal effects. The compound may also interfere with cellular processes by binding to DNA or other cellular components .

Comparison with Similar Compounds

N-(Biphenyl-2-yl)-2-chloro-N-methylacetamide (Compound 23)

  • Molecular Formula: C₁₆H₁₄ClNO
  • Key Features :
    • Biphenyl substituent instead of benzothiazole.
    • Higher molecular weight (271.74 g/mol) and lipophilicity (logP ~3.5 inferred).
  • Synthesis : Achieved via reaction of biphenyl-2-amine with 2-chloroacetyl chloride in dichloromethane (83% yield) .
  • Differentiation : The biphenyl group enhances aromatic stacking but reduces heterocyclic reactivity compared to benzothiazole.

2-(2,6-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide

  • Molecular Formula : C₁₁H₈Cl₂N₂OS
  • Key Features :
    • Dichlorophenyl and thiazole moieties.
    • Twisted conformation between dichlorophenyl and thiazole rings (79.7° dihedral angle) .

N-(1,3-Benzothiazol-2-yl)-2-(4-methylpiperazin-1-yl)acetamide (BZ-IV)

  • Molecular Formula : C₁₄H₁₆ClN₃OS
  • Key Features :
    • Piperazine substitution replaces chlorine, increasing basicity and hydrogen-bonding capacity.
    • Synthesized via coupling of 2-chloroacetamide with N-methylpiperazine in DMF .
  • Biological Relevance : Piperazine derivatives often exhibit enhanced pharmacokinetic profiles, suggesting BZ-IV may have improved bioavailability compared to the chloro analog .

N-[1-(1,3-Benzothiazol-2-yl)ethyl]-2-chloro-N-methylacetamide

  • Molecular Formula : C₁₂H₁₃ClN₂OS
  • Key Features :
    • Ethyl linker between benzothiazole and acetamide (vs. methyl in the target compound).
    • Higher molecular weight (268.76 g/mol) and lipophilicity (logP ~3.0) .

Structural and Functional Analysis

Table 1: Comparative Overview of Key Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents logP* Notable Properties
N-(1,3-Benzothiazol-2-ylmethyl)-2-chloro-N-methylacetamide C₁₀H₉ClN₂OS 240.71 Benzothiazole-methyl, Cl ~2.7 Intermediate, moderate lipophilicity
N-(Biphenyl-2-yl)-2-chloro-N-methylacetamide C₁₆H₁₄ClNO 271.74 Biphenyl, Cl ~3.5 High aromaticity, 83% synthesis yield
2-(2,6-Dichlorophenyl)-N-(thiazol-2-yl)acetamide C₁₁H₈Cl₂N₂OS 287.17 Dichlorophenyl, thiazole ~3.2 Hydrogen-bonded crystal packing
BZ-IV (Piperazine derivative) C₁₄H₁₆ClN₃OS 309.82 Benzothiazole, piperazine ~1.8 Enhanced solubility, bioactivity

*logP values estimated via XlogP3 or analogous methods .

Biological Activity

N-(1,3-benzothiazol-2-ylmethyl)-2-chloro-N-methylacetamide is a compound of interest due to its diverse biological activities and potential therapeutic applications. This article compiles data on its biological activity, including enzyme inhibition, antimicrobial properties, and its role in drug synthesis.

  • Molecular Formula : C11H11ClN2OS
  • CAS Number : 2126163-57-1
  • Molecular Weight : 240.73 g/mol

1. Enzyme Inhibition

Research indicates that this compound acts as an inhibitor for several key enzymes:

  • Acetylcholinesterase : This enzyme is crucial for neurotransmission; inhibition may lead to enhanced cholinergic activity.
  • Cyclooxygenase-2 (COX-2) : Inhibition of COX-2 suggests potential anti-inflammatory properties.
  • Phospholipase A2 : This enzyme plays a role in the inflammatory response; thus, its inhibition can contribute to anti-inflammatory effects.

The compound has been shown to increase the activity of glutathione S-transferase, an enzyme involved in detoxification processes .

2. Antimicrobial Properties

This compound exhibits significant antimicrobial activity against various bacterial strains. The following table summarizes its effectiveness:

Bacterial SpeciesMinimum Inhibitory Concentration (MIC)Zone of Inhibition (mm)
Staphylococcus aureus3.9 μg/mL10
Escherichia coliNot active-
Bacillus subtilisActive at 7.5 μg/mL8
Staphylococcus epidermidisActive at 6 μg/mL7

These findings indicate that while the compound shows potential as an antibacterial agent, its effectiveness varies significantly among different species .

3. Anticancer Activity

Compounds with a benzothiazole backbone have been associated with anticancer properties. Studies suggest that this compound may possess cytotoxic effects against cancer cell lines. The mechanism is believed to involve the induction of apoptosis and inhibition of cell proliferation .

Case Studies

In a recent study, researchers synthesized various derivatives of benzothiazole and tested their biological activities. Among these, this compound was highlighted for its promising antibacterial and anticancer properties. The study utilized both in vitro and in vivo models to evaluate efficacy and toxicity profiles .

Q & A

Q. Table 1. Comparison of Synthetic Routes

MethodReagents/ConditionsYieldPurity (HPLC)Reference
Amide CouplingEDC, DCM, 273 K, 3 h91%>98%
Nucleophilic SubstitutionK2CO3, DMF, 70°C, 8 h88%95%

Q. Table 2. Key Crystallographic Parameters

ParameterValue (Analog)TechniqueReference
Dihedral Angle79.7° (Benzothiazole vs. aryl)SCXRD
Hydrogen Bond LengthN–H⋯N: 2.89 ÅSHELXL Refinement
π-π Stacking Distance3.6–3.8 ÅMercury Analysis

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